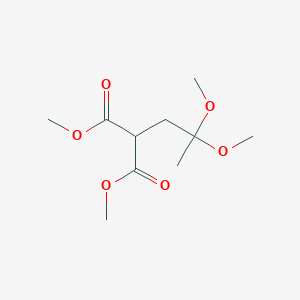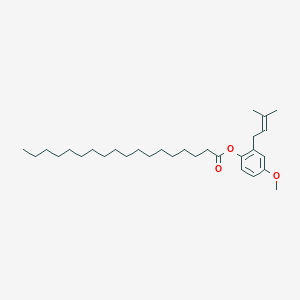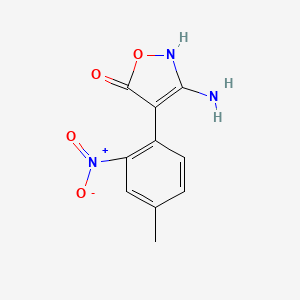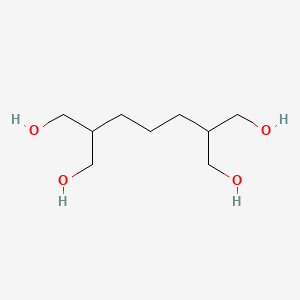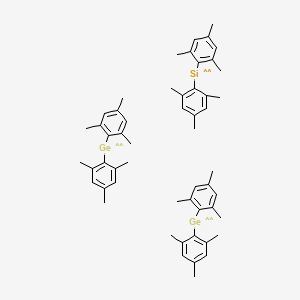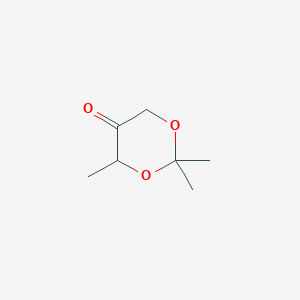
2,2,4-Trimethyl-1,3-dioxan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-1,3-dioxan-5-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring with three methyl groups attached at the 2, 2, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-dioxan-5-one can be synthesized through the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of the compound, which can then be used directly in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is efficient and environmentally friendly, as it allows for the recycling and reutilization of the catalyst.
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1,3-dioxan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for laboratory and industrial applications.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxanones, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2,4-Trimethyl-1,3-dioxan-5-one has several scientific research applications:
Biology: The compound is employed in the study of enzyme-catalyzed aldol reactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,2,4-trimethyl-1,3-dioxan-5-one involves its ability to participate in various chemical reactions due to the presence of the dioxane ring and the methyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
相似化合物的比较
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with a different arrangement of methyl groups and a dioxin ring instead of a dioxane ring.
Uniqueness
2,2,4-Trimethyl-1,3-dioxan-5-one is unique due to its specific arrangement of methyl groups and the stability of the dioxane ring. This uniqueness makes it particularly valuable in organic synthesis and industrial applications, where its specific reactivity and stability are advantageous.
属性
CAS 编号 |
126822-41-1 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-1,3-dioxan-5-one |
InChI |
InChI=1S/C7H12O3/c1-5-6(8)4-9-7(2,3)10-5/h5H,4H2,1-3H3 |
InChI 键 |
QJSYQETVQMAYGG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

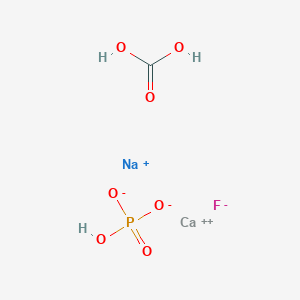
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
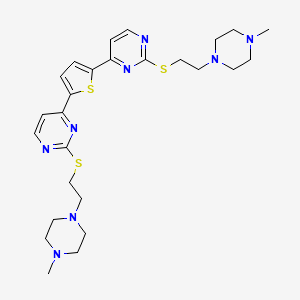

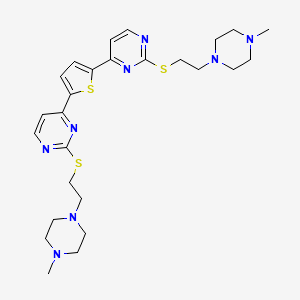
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
